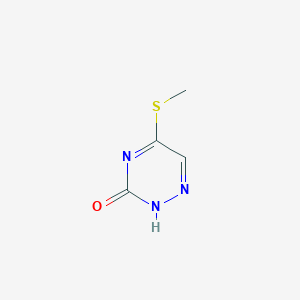

5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one

Overview

Description

5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one is a heterocyclic compound that features a triazine ring with a methylthio substituent. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazine ring imparts unique chemical properties, making it a valuable subject for research and development.

Mechanism of Action

Target of Action

The primary target of 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one is the enzyme 5’-methylthioadenosine phosphorylase (MTAP) . MTAP is involved in the salvage of S-adenosylmethionine (SAM) from 5’-methylthioadenosine (MTA), a toxic metabolite produced during polyamine biosynthesis . Changes in MTAP expression and increased polyamine levels have been implicated in cancer growth and development, making MTAP an attractive target for anti-cancer therapeutics .

Mode of Action

The compound’s interaction with its target, MTAP, leads to the inhibition of the enzyme . This inhibition results in the accumulation of MTA and a reduction of intracellular SAM pools . Since SAM is involved in the synthesis of various lipids, the compound is hypothesized to have profound effects on the lipidomic profile of treated cells .

Biochemical Pathways

The affected pathway is the methionine salvage pathway, also known as the MTA cycle . This pathway is universal to aerobic life and involves the conversion of MTA back into methionine . The inhibition of MTAP disrupts this pathway, leading to the accumulation of MTA and a reduction in SAM . This disruption can have downstream effects on various biochemical processes, including lipid synthesis .

Pharmacokinetics

It is known that the compound is moderately soluble in water but much more so in organic solvents . It is moderately persistent in soils and can persist for a long time in water under certain conditions .

Result of Action

The result of the compound’s action is a disruption in lipid homeostasis, which is associated with cell toxicity . The treatment with the compound causes a reduction in phosphatidylinositol (PI) and a preferential change in acyl chain specificity of PI lipid species . This aberrance in PI homeostasis also disrupts the phosphoinositide kinase/phosphatase network vital for cellular signaling mechanisms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s volatility and solubility can affect its distribution in the environment and its availability to cells . Additionally, its persistence in soils and water can influence its long-term effects .

Biochemical Analysis

Biochemical Properties

5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme methylthioadenosine phosphorylase, which is involved in the methionine salvage pathway . This interaction is crucial for the conversion of this compound into other metabolites that participate in cellular processes. Additionally, the compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can inhibit the proliferation of melanoma cells by affecting the phosphorylation of Akt and S6 ribosomal protein . This inhibition leads to the down-regulation of cyclin D1, which is essential for cell cycle progression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with methylthioadenosine phosphorylase is a prime example of its molecular mechanism . This interaction facilitates the conversion of this compound into metabolites that are crucial for cellular functions. Additionally, the compound’s ability to inhibit certain enzymes can lead to alterations in metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, including gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular functions, such as inhibiting tumor growth and modulating metabolic pathways . At higher doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the methionine salvage pathway . This pathway is essential for the recycling of methionine, a crucial amino acid for protein synthesis and other cellular functions. The compound interacts with enzymes such as methylthioadenosine phosphorylase, which catalyzes the conversion of this compound into metabolites that participate in various biochemical processes . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the plasma membrane through nonspecific nucleoside transport systems, allowing it to enter cells and exert its effects . Once inside the cell, this compound can interact with various biomolecules, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can influence gene expression and other nuclear processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization to form the triazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Substitution: Various substituted triazine derivatives.

Scientific Research Applications

5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Comparison with Similar Compounds

2,4-Diamino-6-methylthio-1,3,5-triazine: Similar triazine ring structure with different substituents.

5-Methylthio-1,2,4-triazole: Contains a triazole ring instead of a triazine ring.

6-Methylthio-1,3,5-triazine-2,4-diamine: Another triazine derivative with different functional groups.

Uniqueness: 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one is unique due to its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties

Properties

IUPAC Name |

5-methylsulfanyl-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-9-3-2-5-7-4(8)6-3/h2H,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTNJRSVGZIIOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=O)NN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

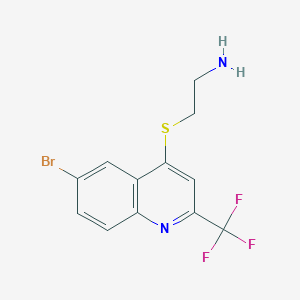

![1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3042254.png)

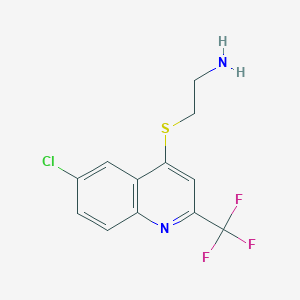

![1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3042255.png)

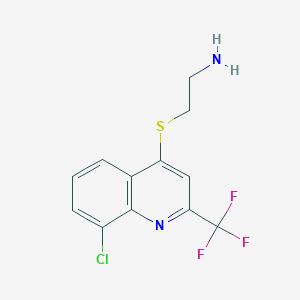

![1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3042256.png)